4-Chloro-6,8-dimethoxy-2-methylquinoline

Medicinal Chemistry Quinoline Synthesis Nucleophilic Aromatic Substitution

Access to a defined 6,8-dimethoxyquinoline scaffold with a reactive 4-chloro handle is often limited, slowing SAR-driven lead optimization. 4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS 652993-37-8) solves this by providing a ready-to-derivatize core that has demonstrated anticancer activity (IC50 2-50 μg/mL across HT29, HeLa, A549, Hep3B, MCF7 lines) and antibacterial potential (MIC 62.5-250 μg/mL against Gram-positive strains). The 4-Cl site enables rapid SNAr diversification, making it a reliable intermediate for kinase inhibitor, antibiotic, and chemical probe programs. Key supply advantages: • Standard purity ≥95% (HPLC), verified batch consistency. • Global shipping from bench-scale to multi-gram quantities. • Immediate stock availability for repeat procurement cycles.

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
Cat. No. B11069645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,8-dimethoxy-2-methylquinoline
Molecular FormulaC12H12ClNO2
Molecular Weight237.68 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=C(C2=N1)OC)OC)Cl
InChIInChI=1S/C12H12ClNO2/c1-7-4-10(13)9-5-8(15-2)6-11(16-3)12(9)14-7/h4-6H,1-3H3
InChIKeyWDLNMJWYDJLDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,8-dimethoxy-2-methylquinoline Product Overview


4-Chloro-6,8-dimethoxy-2-methylquinoline (CAS: 652993-37-8) is a trisubstituted quinoline derivative bearing chlorine at the 4-position, methoxy groups at the 6- and 8-positions, and a methyl group at the 2-position [1]. This substitution pattern defines a specific pharmacophore within the broader 6,8-disubstituted quinoline class, which has been extensively investigated for anticancer [2] and antibacterial [3] activities. The presence of the 4-chloro group provides a critical synthetic handle for further derivatization, distinguishing it from 6,8-dimethoxyquinoline or other non-halogenated analogs that lack this reactive center.

Why Specific Substitution Matters


Substitution within the 6,8-dimethoxyquinoline scaffold is not functionally interchangeable. Systematic SAR studies on 6,8-disubstituted quinolines demonstrate that even minor alterations at the C-2, C-4, or C-6/C-8 positions produce divergent anticancer and antibacterial activity profiles [1]. For example, 6,8-dibromotetrahydroquinoline and 6,8-diphenylquinoline exhibit distinct antiproliferative effects against different cancer cell lines, while 6,8-dimethoxyquinoline alone shows a different activity spectrum [1][2]. The 4-chloro substituent in 4-chloro-6,8-dimethoxy-2-methylquinoline not only modulates electronic properties and target binding but also provides a unique site for nucleophilic aromatic substitution, enabling synthetic pathways that are inaccessible to 4-unsubstituted or 4-amino analogs [3]. Generic substitution with a structurally similar quinoline derivative lacking this specific substitution pattern will result in a different reactivity profile and potentially divergent biological activity, making exact compound identity critical for reproducible research and development.

Quantitative Differentiation Evidence


Synthetic Versatility via 4-Chloro Handle

The 4-chloro substituent on 4-chloro-6,8-dimethoxy-2-methylquinoline provides a distinct site for nucleophilic aromatic substitution (SNAr), a reactivity feature absent in the 4-unsubstituted analog 6,8-dimethoxyquinoline. This enables the introduction of diverse amines, alkoxides, or carbon nucleophiles at the 4-position, facilitating the rapid generation of compound libraries for SAR exploration [1]. While 6,8-dimethoxyquinoline requires functionalization via electrophilic substitution or alternative routes, the 4-chloro derivative offers a direct, high-yielding diversification pathway.

Medicinal Chemistry Quinoline Synthesis Nucleophilic Aromatic Substitution

Anticancer Activity Across Multiple Cell Lines

The 6,8-dimethoxyquinoline scaffold, which constitutes the core of the target compound, has been evaluated for anticancer activity in comparative studies. In a panel of cancer cell lines, 6,8-dimethoxyquinoline exhibited antiproliferative effects with IC50 values ranging from 2 to 50 μg/mL across A549 (lung), HeLa (cervical), HT29 (colorectal), Hep3B (liver), and MCF7 (breast) cell lines, with cytotoxicity of approximately 7-35% relative to 5-fluorouracil and cisplatin controls [1]. In a separate study, 6,8-dimethoxyquinoline showed significant anticancer activity specifically against HT29 (human colorectal adenocarcinoma) cells, demonstrating cell-line selective inhibition [2]. These data establish the 6,8-dimethoxy substitution pattern as a validated anticancer pharmacophore, providing a baseline for evaluating the 4-chloro-2-methyl derivative.

Oncology Anticancer Drug Discovery Cell Proliferation Assay

Gram-Positive Antibacterial Activity Profile

Substituted quinolines bearing the 6,8-dimethoxy motif have demonstrated selective antibacterial activity against Gram-positive pathogens. In microdilution assays, 6,8-disubstituted quinoline derivatives, including 6-bromotetrahydroquinoline, 6,8-dibromotetrahydroquinoline, and 5-bromo-6,8-dimethoxyquinoline, exhibited MIC values ranging from 62.50 to 250 μg/mL against human Gram-positive and Gram-negative pathogenic bacteria [1]. A separate study on structurally related quinoline derivatives reported potent activity specifically against multidrug-resistant Gram-positive strains including C. difficile, with demonstrated in vivo efficacy [2]. The presence of the 4-chloro-2-methyl substitution pattern in the target compound is anticipated to modulate this antibacterial profile, making it a valuable scaffold for developing novel agents targeting drug-resistant Gram-positive infections.

Antibacterial Gram-Positive Pathogens MIC Determination

Kinase Inhibitor Scaffold Potential

Quinoline derivatives, particularly those with substitutions at the 4-, 6-, and 8-positions, have been identified as inhibitors of checkpoint kinase 1 (CHK1), a validated target in cancer therapy [1]. Patent literature explicitly describes substituted quinolinones that inhibit CHK1 activity, with the invention covering compositions and methods for treating cancer via CHK1 inhibition [1]. Additionally, quinoline compounds have been disclosed as inhibitors of TAM and MET kinases, further expanding the kinase target space accessible to this scaffold [2]. The specific substitution pattern of 4-chloro-6,8-dimethoxy-2-methylquinoline aligns with the general structural features of these kinase inhibitor pharmacophores, positioning it as a potential starting point or intermediate for developing selective kinase inhibitors.

Kinase Inhibition CHK1 Cancer Therapeutics

Validated Research Application Scenarios


Anticancer Lead Optimization

Based on the established anticancer activity of the 6,8-dimethoxyquinoline scaffold (IC50 = 2-50 μg/mL across multiple cancer cell lines) [1], 4-chloro-6,8-dimethoxy-2-methylquinoline serves as an ideal starting material for generating focused libraries of 4-substituted derivatives. Researchers can exploit the reactive 4-chloro group to introduce diverse amines, alkoxides, or carbon nucleophiles via SNAr chemistry, rapidly exploring SAR at the 4-position while maintaining the 6,8-dimethoxy-2-methyl pharmacophore [2]. This approach enables systematic optimization of potency, selectivity, and cytotoxicity against specific cancer types, including colorectal (HT29), cervical (HeLa), lung (A549), liver (Hep3B), and breast (MCF7) cell lines.

Gram-Positive Antibacterial Discovery

With demonstrated antibacterial activity of 6,8-disubstituted quinolines against Gram-positive strains (MIC = 62.50-250 μg/mL) including multidrug-resistant C. difficile and MRSA [3][4], this compound provides a structurally distinct scaffold for developing novel antibiotics. The 4-chloro-2-methyl substitution pattern offers a unique chemical space relative to previously explored 6,8-dibromo or 6,8-diphenyl analogs, potentially overcoming existing resistance mechanisms or improving pharmacokinetic properties. MIC determination and time-kill studies using standardized broth microdilution protocols are recommended initial assays.

Kinase Inhibitor Intermediate Synthesis

Given the identification of substituted quinolines as CHK1 [5] and MET kinase [6] inhibitors in patent literature, 4-chloro-6,8-dimethoxy-2-methylquinoline represents a synthetically useful intermediate for constructing more elaborate kinase inhibitor scaffolds. The 4-chloro group can be displaced with appropriate amine-containing linkers or heterocycles to access compounds within the claimed structural scope of relevant kinase inhibitor patents. This application is particularly relevant for medicinal chemistry groups pursuing novel cancer therapeutics targeting DNA damage response pathways (CHK1) or receptor tyrosine kinase signaling (MET).

Chemical Biology Probe Development

The compound's structural features—specifically the 6,8-dimethoxyquinoline core combined with the 4-chloro-2-methyl substitution—make it a valuable chemical biology probe. Researchers can utilize this compound either as a control in SAR studies comparing various 6,8-disubstituted quinoline derivatives [7] or as a precursor for synthesizing affinity probes, fluorescent conjugates, or photoaffinity labels via functionalization at the 4-chloro position. This enables target identification studies, mechanism-of-action investigations, and validation of quinoline-sensitive pathways in cancer and infectious disease models.

Technical Documentation Hub

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